2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole
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Overview
Description
2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole is a chemical compound known for its unique structure and properties It consists of a thiadiazole ring substituted with two phenyl groups, each bearing a tribromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole typically involves the reaction of 4-chlorothiophenol or 4-halogenphenyl methyl sulfone with tribromomethyl reagents. The process includes nitration followed by substitution reactions with ammonia, amines, hydrazines, and phenolates . The reaction conditions often involve the use of solvents like carbon tetrachloride and catalysts such as benzoyl peroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the availability of starting materials and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: Commonly with ammonia, amines, hydrazines, and phenolates.
Reduction Reactions: Reduction of nitro groups to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Reagents like ammonia, amines, hydrazines, and phenolates under conditions involving solvents such as carbon tetrachloride and catalysts like benzoyl peroxide.
Reduction Reactions: Reagents like hydrogen gas or metal hydrides under appropriate conditions.
Major Products Formed
Substitution Reactions: Products include 2-nitroaniline, 2-nitrophenylhydrazine, and diphenyl ether derivatives.
Reduction Reactions: Products include corresponding amines and benzimidazoles.
Scientific Research Applications
2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole involves its interaction with molecular targets and pathways. The compound’s tribromomethyl groups are reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenyl Tribromomethyl Sulfone Derivatives: These compounds share the tribromomethyl group and exhibit similar reactivity and applications.
Bromoform Derivatives: Compounds like bromoform also contain bromine atoms and are used in similar chemical reactions.
Uniqueness
2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole is unique due to its specific structure, which combines the tribromomethyl groups with a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
63140-61-4 |
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Molecular Formula |
C16H8Br6N2S |
Molecular Weight |
739.7 g/mol |
IUPAC Name |
2,5-bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H8Br6N2S/c17-15(18,19)11-5-1-9(2-6-11)13-23-24-14(25-13)10-3-7-12(8-4-10)16(20,21)22/h1-8H |
InChI Key |
RKXGEAIIJYUSAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)C3=CC=C(C=C3)C(Br)(Br)Br)C(Br)(Br)Br |
Origin of Product |
United States |
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